molecular formula C19H17Cl2N3OS B2895996 1-(3,4-Dichlorophenyl)-3-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea CAS No. 847406-72-8

1-(3,4-Dichlorophenyl)-3-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea

Cat. No. B2895996
CAS RN: 847406-72-8
M. Wt: 406.33
InChI Key: FGVRTMZJUKWRQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dichlorophenyl)-3-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea is a useful research compound. Its molecular formula is C19H17Cl2N3OS and its molecular weight is 406.33. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Agents

  • Compounds similar to "1-(3,4-Dichlorophenyl)-3-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea" have been synthesized and tested for their antibacterial and antifungal activities. Such compounds have shown effectiveness against bacteria like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, as well as fungi like Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Shihora, & Moradia, 2007).

Myorelaxant Activity

  • Derivatives of this compound have been evaluated for their myorelaxant and potassium channel opening activities in isolated rabbit gastric fundus, indicating potential applications in muscle relaxation and related therapeutic areas (Gündüz et al., 2008).

Anticancer Activity

  • Research has been conducted on derivatives for their potential anticancer effects against the breast cancer MCF-7 cell line. Some of these compounds demonstrated significant anticancer activity, highlighting their potential in cancer treatment (Gaber et al., 2021).

Enzyme Inhibitors and Mercury Sensors

  • Unsymmetrical thiourea derivatives, closely related to the queried compound, have been studied as efficient enzyme inhibitors and sensors for mercury. They showed promising activity in enzyme inhibition and moderate sensitivity in fluorescence studies for detecting mercury (Rahman et al., 2021).

Synthesis and Characterization

  • The synthesis and structural characterization of derivatives, including their spectroscopic analysis (IR, NMR), have been a significant area of research. This foundational work aids in understanding their chemical properties and potential applications (Yusof, Jusoh, Khairul, & Yamin, 2010).

Anticonvulsant and Antimicrobial Activities

  • Certain derivatives have been synthesized and tested for their anticonvulsant and antimicrobial activities. This research indicates their potential use in treating convulsions and bacterial infections (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3OS/c1-11-2-3-12-9-13(18(25)24-17(12)8-11)6-7-22-19(26)23-14-4-5-15(20)16(21)10-14/h2-5,8-10H,6-7H2,1H3,(H,24,25)(H2,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVRTMZJUKWRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=S)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dichlorophenyl)-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea

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